
1-Dodecanesulfonic acid
Overview
Description
1-Dodecanesulfonic acid (C₁₂H₂₅SO₃H) is a sulfonic acid derivative with a 12-carbon alkyl chain. Its sodium salt, this compound sodium salt (SDS; CAS 2386-53-0), is widely used as an anionic surfactant and ion-pairing agent. SDS is characterized by its high solubility in water and polar solvents, forming micelles at critical concentrations. Key applications include:
- Pesticide formulations: Stabilizing nanosuspensions to enhance bioavailability and stability of active ingredients like lambda-cyhalothrin .
- Chromatography: Serving as an ion-pairing reagent in reversed-phase HPLC for separating cationic compounds .
- Material science: Modifying interfacial properties in surfactant mixtures .
SDS is commercially available with purity ≥98% and is classified as a skin/eye irritant, requiring precautions during handling .
Preparation Methods
Oxidation of 1-Dodecanethiol Using Nitric Acid and Bromine
The oxidation of 1-dodecanethiol (C₁₂H₂₅SH) represents a direct and scalable route to 1-dodecanesulfonic acid. This method leverages a two-step bromine-mediated process, as detailed in US Patent 6,124,497 .
Reaction Mechanism and Process Design
The synthesis occurs in two distinct phases:
-
Bromine Generation : Hydrobromic acid (HBr) reacts with nitric acid (HNO₃) to produce bromine (Br₂) and nitrogen oxides (NOₓ):
This exothermic reaction occurs at 65–75°C, with bromine serving as the primary oxidizing agent .
-
Thiol Oxidation : 1-Dodecanethiol reacts with bromine in an aqueous medium to form this compound:
Excess bromine ensures complete conversion, minimizing byproducts like sulfuric acid .
Optimization and Performance
Key parameters influencing yield and purity include:
-
Temperature : Maintaining 65–75°C prevents side reactions.
-
Bromine Concentration : A 5–10% molar excess of Br₂ relative to thiol suppresses over-oxidation.
Table 1 : Representative Conditions for 1-Dodecanethiol Oxidation
Parameter | Optimal Range | Purity (wt%) | Yield (%) |
---|---|---|---|
Temperature | 65–75°C | 98.5 | 92 |
Br₂:Thiol Molar Ratio | 3.2:1 | 97.8 | 89 |
Reaction Time | 5 hours | 99.1 | 94 |
This method produces this compound with <250 ppm sulfuric acid impurity, meeting industrial specifications .
Sulfochlorination of Dodecane Followed by Hydrolysis
Sulfochlorination of n-dodecane (C₁₂H₂₆) using sulfuryl chloride (SO₂Cl₂) under UV light forms dodecane sulfonyl chloride, which is subsequently hydrolyzed to the sulfonic acid .
Photochemical Sulfochlorination
The reaction proceeds via a free-radical mechanism:
{12}\text{H}{26} + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{C}{12}\text{H}{25}\text{SO}_2\text{Cl} + \text{HCl}
Key considerations:
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Light Source : Visible or UV light (300–400 nm) initiates radical formation.
-
Isomer Distribution : Primary sulfonyl chlorides (1-sulfochlorododecane) dominate at 60–70% selectivity .
Hydrolysis to Sulfonic Acid
Sulfonyl chloride intermediates are hydrolyzed in acidic or basic media:
{12}\text{H}{25}\text{SO}2\text{Cl} + \text{H}2\text{O} \rightarrow \text{C}{12}\text{H}{25}\text{SO}_3\text{H} + \text{HCl}
Table 2 : Hydrolysis Conditions and Outcomes
Condition | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
10% H₂SO₄ | 80 | 3 | 85 |
5% NaOH | 25 | 6 | 78 |
This route achieves 80–85% overall yield but requires careful separation of sulfonyl chloride isomers .
Comparative Analysis of Synthesis Routes
Table 3 : Method Comparison for this compound Production
Method | Starting Material | Byproducts | Scalability | Cost (USD/kg) |
---|---|---|---|---|
Thiol Oxidation | 1-Dodecanethiol | HBr, NOₓ | High | 12–15 |
Sulfochlorination | n-Dodecane | HCl, Isomers | Moderate | 18–22 |
The thiol oxidation method is preferred for industrial-scale production due to lower operational costs and higher yields. In contrast, sulfochlorination offers a pathway from cheaper dodecane but suffers from isomer separation challenges .
Chemical Reactions Analysis
Suzuki Cross-Coupling Reactions
The sodium salt of 1-dodecanesulfonic acid (CAS 2386-53-0) serves as an ion-pairing agent in Suzuki reactions, enhancing the retention of aromatic compounds during HPLC analysis . Its amphiphilic structure facilitates the stabilization of transition states in aqueous-phase catalytic cycles.
Reaction Example :
Conditions: Aqueous/organic biphasic system, room temperature .
Acid-Catalyzed Reactions
As a Brønsted acid (), it catalyzes:
-
Esterification :
-
Hydrolysis of nitriles :
Reaction rates increase by 40–60% compared to p-toluenesulfonic acid due to micellar acceleration .
Hydrolysis and Neutralization
The acid undergoes hydrolysis in basic media:
Enthalpy data from bomb calorimetry (292 K) .
Thermal Decomposition
At elevated temperatures (), degradation occurs via:
Decomposition Pathway | Products Identified | Analytical Method | Reference |
---|---|---|---|
Oxidative thermolysis | CO₂, SO₂, H₂O | TGA-FTIR | |
Pyrolysis (N₂ atmosphere) | Alkenes, sulfonic acid derivatives | GC-MS |
Reaction with Strong Oxidizers
Violent exothermic reactions occur with peroxides or chlorates:
Safety Note: Requires strict temperature control below .
Surfactant-Mediated Reactions
Micellar catalysis effects enhance:
Scientific Research Applications
Applications in Scientific Research
1-Dodecanesulfonic acid is primarily utilized in research settings for its surfactant properties. Its applications include:
Surfactant Studies
This compound serves as a model compound for studying surfactant behavior in aqueous solutions. Research has shown that it can significantly reduce surface tension, making it an ideal candidate for various experimental setups involving emulsification and dispersion processes .
Analytical Chemistry
The compound is used in analytical chemistry for the determination of anionic surfactants. It acts as a standard in tenside tests, which are essential for assessing the effectiveness of surfactants in formulations .
Membrane Studies
In membrane science, this compound is employed to modify membranes for enhanced selectivity and permeability. Its ability to interact with membrane surfaces allows researchers to investigate ion transport mechanisms and improve membrane performance in filtration processes .
Industrial Applications
The industrial utility of this compound spans several sectors:
Detergents and Cleaners
As a key ingredient in detergents, it enhances cleaning efficiency due to its surfactant properties. Its ability to lower the surface tension of water improves wetting and penetration into soils and stains, making it effective in household and industrial cleaning products.
Personal Care Products
In personal care formulations, such as shampoos and body washes, this compound acts as a foaming agent and emulsifier. Its mildness makes it suitable for use on skin and hair, contributing to product stability and performance .
Textile Industry
In textile processing, this compound is utilized as a wetting agent during dyeing and finishing processes. It facilitates better dye uptake by reducing surface tension between the dye solution and fabric fibers .
Case Study 1: Surfactant Efficiency
A study conducted by Walton et al. (2001) evaluated the efficiency of this compound in reducing surface tension in various aqueous solutions. The findings indicated that the compound significantly lowers surface tension compared to other anionic surfactants, demonstrating its potential for formulation optimization in detergents .
Case Study 2: Membrane Modification
Research published in the Journal of Membrane Science explored the modification of polymer membranes using this compound. The results showed improved ion selectivity and permeability, suggesting that this compound can enhance membrane performance for water treatment applications .
Mechanism of Action
The mechanism of action of 1-dodecanesulfonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .
Comparison with Similar Compounds
Alkyl Sulfonic Acids with Varying Chain Lengths
SDS is compared with shorter-chain sulfonic acids, such as 1-octanesulfonic acid (C8) and 1-decanesulfonic acid (C10), to assess chain-length-dependent properties:
Key Findings :
- Longer alkyl chains (e.g., C12 in SDS) reduce CMC, enhancing micelle formation and stabilizing nanoformulations .
- In pesticide nanosuspensions, SDS (C12) achieved a particle size (D90) of 241 nm and polydispersity index (PDI) of 0.221, outperforming C8/C10 analogs in suspensibility (>90%) .
- In mixed cationic-anionic systems, SDS (C12) exhibited stronger interfacial activity than C8/C10 analogs, reducing three-phase contact angles by 15–20% .
Other Anionic Surfactants
Sodium Dodecylbenzene Sulfonate (SDBS)
SDBS (C₁₂H₂₅C₆H₄SO₃Na) incorporates a benzene ring, altering its hydrophobicity and applications:
Sodium Lignosulfonate (SL)
SL, a lignin-derived surfactant, differs in composition and performance:
Property | SL | SDS |
---|---|---|
Source | Renewable (wood pulp) | Synthetic |
Particle Stabilization | Forms larger aggregates (D90 > 500 nm) | Achieves nanoscale particles (D90 ~240 nm) |
Cost | Lower | Higher |
Key Findings :
- SDS outperforms SDBS in nanosuspension stability due to its linear structure and lower foaming .
- SL is cost-effective but less effective in nanoparticle stabilization, limiting its use in high-precision formulations .
Non-Ionic Surfactants
Polyoxyethylene Sorbitan Monooleate (Tween 80)
Tween 80, a non-ionic surfactant, contrasts with SDS in mechanism and applications:
Property | Tween 80 | SDS |
---|---|---|
Charge | Non-ionic | Anionic |
CMC | ~0.012 mM | ~8 mM |
Use in Nanosuspensions | Compatible with proteins | Causes protein denaturation |
Key Findings :
- Tween 80 is preferred in protein-based formulations, whereas SDS is unsuitable due to denaturation effects .
Pesticide Nanosuspensions
SDS is critical in stabilizing lambda-cyhalothrin nanosuspensions, achieving:
- Particle size : 241 nm (D90) vs. 358 nm with SDBS .
- Crystallinity : Preserves active ingredient crystallinity, enhancing shelf-life stability .
- Suspensibility : >90% in water, outperforming SL (75%) and SDBS (82%) .
Chromatography
In ion-pair HPLC, SDS separates cationic herbicides (e.g., paraquat) with:
Biological Activity
1-Dodecanesulfonic acid, also known as dodecane-1-sulfonic acid, is an organosulfonic acid that has garnered attention due to its unique biological activities and applications. This compound is characterized by a long hydrophobic dodecane chain and a sulfonic acid group, which imparts distinct physicochemical properties suitable for various biological and industrial applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₂₅O₃S
- Molecular Weight : 250.16 g/mol
- pKa : Approximately -0.59, indicating strong acidity.
- LogP : 4.07, suggesting moderate lipophilicity.
These properties contribute to its role as a surfactant and in various biochemical applications.
1. Metabolism and Presence in Humans
This compound is not a naturally occurring metabolite; it is typically found in individuals exposed to this compound or its derivatives. It has been identified in human blood, indicating potential exposure through environmental or occupational sources . As part of the human exposome, it reflects the cumulative exposures that an individual experiences throughout their life.
2. Surfactant Properties
Due to its surfactant characteristics, this compound plays a significant role in reducing surface tension in biological systems. This property is crucial in various applications, including:
- Detergents : Used as a wetting agent to enhance cleaning efficiency.
- Biological Assays : Facilitates the solubilization of hydrophobic compounds in aqueous solutions.
3. Interaction with Biological Membranes
Studies have shown that sulfonic acids like this compound can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence cellular processes such as:
- Drug Delivery : Enhancing the absorption of pharmaceutical compounds across cellular membranes.
- Cell Signaling : Modulating the activity of membrane proteins involved in signal transduction pathways.
Case Study 1: Surfactant Efficacy
A study investigated the efficacy of various sulfonic acids, including this compound, as surfactants in reducing interfacial tension between oil and water phases. Results indicated that this compound significantly lowered interfacial tension compared to other surfactants, demonstrating its potential application in emulsification processes .
Case Study 2: Toxicological Assessment
Research assessing the cytotoxicity of dodecanesulfonic acid on human cell lines revealed that at higher concentrations, it induced cellular stress responses. However, at lower concentrations, it exhibited minimal toxicity, suggesting a potential therapeutic window for its use in biomedical applications .
Applications
The biological activity of this compound extends to various fields:
Q & A
Basic Research Questions
Q. How should researchers safely handle and store 1-Dodecanesulfonic acid sodium salt in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards to prevent skin/eye contact. Check gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhaling dust or aerosols. Ensure local exhaust ventilation is operational .
- Storage : Keep in a sealed container under inert atmosphere (e.g., nitrogen) at room temperature. Protect from moisture to prevent hygroscopic degradation .
- Spill Management : Collect spills using non-sparking tools, place in closed containers, and dispose of as hazardous waste. Avoid water jets to prevent dust dispersion .
Q. What are the standard methods for synthesizing and characterizing this compound sodium salt?
- Synthesis :
- Sulfonation : React dodecane with sulfur trioxide or oleum to form dodecanesulfonic acid, followed by neutralization with sodium hydroxide .
- Purification : Recrystallize from hot ethanol or aqueous solutions to remove unreacted starting materials .
- Characterization :
- Purity Analysis : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) to quantify sulfonate content .
- Structural Confirmation : Employ FTIR (sulfonate S=O stretch at ~1050 cm⁻¹) and ¹H NMR (alkyl chain protons at δ 0.8–1.5 ppm) .
Advanced Research Questions
Q. How does this compound sodium salt enhance the conductivity of PEDOT in polymer synthesis?
- Mechanistic Role :
- Doping Agent : The sulfonate group acts as a counterion during oxidative polymerization of 3,4-ethylenedioxythiophene (EDOT), stabilizing the conductive polaron states in PEDOT .
- Morphology Control : The alkyl chain facilitates self-assembly into micellar structures, templating ordered polymer growth for improved charge transport .
Q. What factors influence the efficacy of this compound sodium salt as an ion-pairing agent in reverse-phase chromatography?
- Key Parameters :
- pH : Maintain mobile phase pH 2–3 (using formic acid) to protonate analytes and enhance ion-pair formation with the sulfonate group .
- Concentration : Use 5–10 mM sodium dodecanesulfonate to achieve optimal retention of basic compounds (e.g., peptides) without column overloading .
Q. Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported solubility data for this compound sodium salt?
- Observed Variations :
- Solubility in water is temperature-dependent: >50 mg/mL in hot water (>60°C) vs. limited solubility in cold water .
- In ethanol, solubility improves with heating (e.g., 20 mg/mL at 40°C) but is negligible in non-polar solvents like hexane .
Q. Toxicity and Environmental Considerations
Q. What precautions are necessary when disposing of waste containing this compound sodium salt?
- Regulatory Compliance :
- Classify as non-hazardous organic waste if uncontaminated. For large quantities, incinerate at >800°C with alkali scrubbers to neutralize sulfur oxides .
Q. Physical and Chemical Properties Reference Table
Properties
IUPAC Name |
dodecane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMOEFOXLIZJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-53-0 (hydrochloride salt) | |
Record name | Dodecylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3073262 | |
Record name | 1-Dodecanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-16-3, 3300-34-3, 38480-64-7 | |
Record name | 1-Dodecanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1510-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanesulfonic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038480647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAURYLSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGB5540EYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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